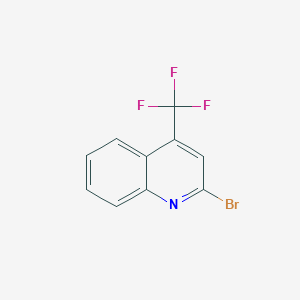

2-Bromo-4-(trifluoromethyl)quinoline

Overview

Description

2-Bromo-4-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N . It has a molecular weight of 276.06 . It is typically stored at ambient temperature .

Synthesis Analysis

The synthesis of 2-Bromo-4-(trifluoromethyl)quinoline involves several steps. One method involves the use of n-butyllithium in tetrahydrofuran at -75℃ . Another method involves the use of phosphorus oxybromide at 150℃ .Molecular Structure Analysis

The InChI code for 2-Bromo-4-(trifluoromethyl)quinoline is 1S/C10H5BrF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H . The InChI key is JRTGGNDDSKKPQE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Bromo-4-(trifluoromethyl)quinoline has a molecular weight of 276.05 . It is typically stored at ambient temperature .Scientific Research Applications

Medicinal Chemistry

2-Bromo-4-(trifluoromethyl)quinoline: is a valuable compound in medicinal chemistry due to its potential as a building block for pharmaceuticals. Its structure is conducive to modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects . The trifluoromethyl group, in particular, is known to improve the metabolic stability and bioavailability of pharmaceuticals .

Agriculture

In the agricultural sector, derivatives of quinoline, including those with bromo and trifluoromethyl substituents, are explored for their potential as pesticides and herbicides. The electron-withdrawing nature of the trifluoromethyl group can lead to compounds with potent biological activity, useful in controlling pests and diseases in crops .

Material Science

The compound’s robust aromatic structure makes it a candidate for use in material science, particularly in the synthesis of advanced polymers and organic semiconductors. These materials have applications in electronics, photonics, and as components of solar cells .

Analytical Chemistry

2-Bromo-4-(trifluoromethyl)quinoline: serves as a standard or reagent in various analytical chemistry techniques, including NMR, HPLC, and mass spectrometry. It helps in the qualitative and quantitative analysis of complex mixtures and the determination of molecular structures .

Chemical Synthesis

This compound is utilized in chemical synthesis as an intermediate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds crucial in the construction of complex organic molecules .

Life Science Research

In life sciences, 2-Bromo-4-(trifluoromethyl)quinoline is used in the synthesis of probes and markers for biological studies. It can be incorporated into molecules that interact specifically with biological targets, aiding in the understanding of biological processes and diseases .

Industrial Applications

The compound finds industrial applications in the synthesis of dyes, pigments, and other chemicals where its reactivity and stability under various conditions are advantageous. It’s also used in the development of liquid crystals and as a catalyst in certain industrial processes .

Environmental Studies

Environmental studies utilize 2-Bromo-4-(trifluoromethyl)quinoline in the analysis of environmental pollutants. Its properties allow for the tracing and quantification of various contaminants in soil, water, and atmospheric samples .

Safety and Hazards

2-Bromo-4-(trifluoromethyl)quinoline is associated with several hazards. It can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation processes.

Mode of Action

In the context of SM cross-coupling reactions, 2-Bromo-4-(trifluoromethyl)quinoline may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in sm cross-coupling reactions, it can be inferred that it plays a role in pathways involving carbon–carbon bond formation .

Result of Action

Its role in sm cross-coupling reactions suggests that it contributes to the formation of new carbon–carbon bonds .

Action Environment

The action of 2-Bromo-4-(trifluoromethyl)quinoline can be influenced by various environmental factors. For instance, the SM cross-coupling reactions in which it is used are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as temperature, pH, and the presence of other functional groups.

properties

IUPAC Name |

2-bromo-4-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-9-5-7(10(12,13)14)6-3-1-2-4-8(6)15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKANUNDNTIXZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456316 | |

| Record name | 2-bromo-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(trifluoromethyl)quinoline | |

CAS RN |

590372-17-1 | |

| Record name | 2-Bromo-4-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590372-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the synthesis of 4-(trifluoromethyl)-2-quinolinones challenging, and how does the "watering protocol" address this?

A1: The challenge lies in the competing formation of 2-(trifluoromethyl)-4-quinolinones when reacting anilines with ethyl 4,4,4-trifluoroacetoacetate. The desired 4-(trifluoromethyl)-2-quinolinones are derived from 4,4,4-trifluoro-3-oxobutaneanilides, while the undesired isomer arises from ethyl 4,4,4-trifluoro-3-(phenylimino)butanoate. [] The "watering protocol" favors the formation of the desired anilide by periodically adding water to the reaction mixture while continuously distilling off ethanol. This manipulation shifts the equilibrium towards the desired product. []

Q2: How does the steric influence of the trifluoromethyl group impact the reactivity of 2-bromo-4-(trifluoromethyl)quinoline?

A2: Research suggests that the trifluoromethyl group acts as both an emitter and transmitter of steric pressure. While 2-bromo-4-(trifluoromethyl)quinoline can be deprotonated at the position flanked by bromine and the trifluoromethyl group, introducing a methoxy group at the 5-position hinders this reaction. [] This suggests that the combined steric bulk of the methoxy and trifluoromethyl groups, transmitted through the bromine, creates significant steric hindrance. This effect is less pronounced with a methyl group at the 5-position, highlighting the greater steric influence of the methoxy group. []

Q3: What are the key synthetic applications of 2-bromo-4-(trifluoromethyl)quinoline?

A3: 2-Bromo-4-(trifluoromethyl)quinoline serves as a versatile intermediate for synthesizing various 4-(trifluoromethyl)quinoline derivatives. It can be converted into 4-(trifluoromethyl)quinolines through reduction. [] Additionally, it can be transformed into 4-trifluoromethyl-2-quinolinecarboxylic acids through a halogen-metal exchange followed by carboxylation. [] Furthermore, reacting it with lithium diisopropylamide and dry ice yields 2-bromo-4-trifluoromethyl-3-quinolinecarboxylic acids, which can be further debrominated to obtain 4-trifluoromethyl-3-quinolinecarboxylic acids. [] These transformations highlight the utility of 2-bromo-4-(trifluoromethyl)quinoline in accessing a diverse range of valuable compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide](/img/structure/B1312133.png)

![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)

![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)

![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)